3-Diethylamino-2,2-dimethylpropylamine

Description

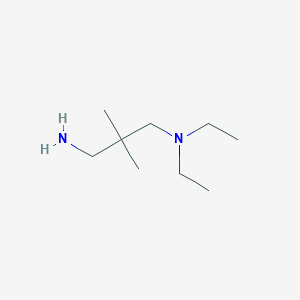

3-Diethylamino-2,2-dimethylpropylamine (IUPAC name: 3-(diethylamino)-2,2-dimethylpropan-1-amine) is a branched aliphatic amine characterized by a tertiary amine group (diethylamino) and two methyl substituents on the central carbon. Its molecular formula is C₉H₂₂N₂, with a molecular weight of 158.29 g/mol (calculated from structural data).

Properties

Molecular Formula |

C9H22N2 |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

N',N'-diethyl-2,2-dimethylpropane-1,3-diamine |

InChI |

InChI=1S/C9H22N2/c1-5-11(6-2)8-9(3,4)7-10/h5-8,10H2,1-4H3 |

InChI Key |

VOPPDUQFENQNOL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(C)(C)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features:

- Synthesis: It is synthesized via reductive alkylation of benzylamine with 3-diethylamino-2,2-dimethylpropionaldehyde, yielding intermediates that can undergo catalytic hydrogenolysis .

- Organic Chemistry: Used in asymmetric transfer hydrogenation catalysts, particularly in chiral Ir-complexes for ketone reduction . Agrochemicals: Patented as a structural component in pyridazine derivatives for pesticide development .

Comparison with Structurally Similar Compounds

N-Ethyl-3-methyl-2-butanamine

- Molecular Formula : C₇H₁₇N

- Key Differences :

- Branching : Lacks the central 2,2-dimethyl substitution, leading to reduced steric hindrance.

- Physical Properties :

- Boiling point: 114.7°C (vs. higher for 3-diethylamino-2,2-dimethylpropylamine due to larger molecular weight) .

- Density: 0.749 g/cm³ .

3-(1-Azepanyl)-2,2-dimethylpropylamine

3-Amino-2,2-dimethyl-1-propanol

- Molecular Formula: C₅H₁₃NO

- Key Differences: Functional Group: Hydroxyl (-OH) replaces the diethylamino group, enabling hydrogen bonding. Reactivity: Participates in esterification and etherification reactions, unlike the tertiary amine .

3-Methoxy-2,2-dimethylpropylamine

- Molecular Formula: C₆H₁₅NO

- Key Differences: Substituent: Methoxy (-OCH₃) instead of diethylamino, reducing basicity.

Pharmacological and Regulatory Considerations

- This compound Derivatives: Dimethocaine: Classified as a controlled substance in multiple jurisdictions due to stimulant properties . Amprotropine: An atropine derivative with parasympatholytic activity, though less clinically utilized .

- Safety Profile : Derivatives like dimethocaine exhibit short-duration hypotensive effects in cats at 2 mg/kg but lack efficacy in standardized antihypertensive assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.